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Compound of Interest

Compound Name: Propylamine

Cat. No.: B044156

For Researchers, Scientists, and Drug Development Professionals

Propylamine and its extensive family of analogs represent a versatile scaffold in medicinal
chemistry, demonstrating a wide array of biological activities across various therapeutic areas.
These compounds have been successfully modulated to interact with a range of biological
targets, including enzymes and G-protein coupled receptors, leading to the development of
potent inhibitors and receptor ligands. This technical guide provides an in-depth overview of the
biological activities of propylamine and its analogs, with a focus on their roles as squalene
synthase inhibitors, histone deacetylase (HDAC) inhibitors, histamine H3 receptor antagonists,
and anticancer agents through tubulin polymerization inhibition.

Quantitative Analysis of Biological Activity

The biological efficacy of various propylamine analogs has been quantified through rigorous in
vitro assays. The following tables summarize the inhibitory concentrations (IC50) and binding
affinities (Ki or pA2) for representative compounds against their respective targets.

Table 1: Squalene Synthase Inhibitory Activity of Propylamine Analogs
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Target
Compound Modification Organism/Cell  IC50 (nM) Reference
Line
1-Allyl-2-[3-
(benzylamino)pro
YM-75440 HepG2 cells 63 [1]
poxy]-9H-
carbazole
Metabolite of Differentiated RD
T-91485 36 [2]
TAK-475 cells
Metabolite of Human skeletal
T-91485 45 [2]
TAK-475 myocytes
1-hydroxy-3-
methylpentylami
( yP ] / J774 cells
no)-propylidene-
BM 21.0955 11 (Cholesterol 42 [3]
f ' Biosynthesis)
bisphosphonic
acid

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of Propargylamine-Based Analogs
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Target HDAC

Compound IC50 (nM) Reference
Isoform

6a HDAC1 45 [4]
HDAC2 51.4 [4]

6b HDAC1 4.4 [4]
HDAC2 31.6 [4]

6d HDAC1 13.2 [4]
HDAC?2 77.2 [4]

HDAC3 8908 [4]

WT161 HDACS6 0.4 [5]
HDAC1 8.35 [5]

HDAC2 15.4 [5]

UF010 HDAC1 0.5 [5]
HDAC2 0.1 [5]

HDAC3 0.06 [5]

HDACS 1.5 [5]

HDAC6 9.1 [5]

HDAC10 15.3 [5]

Table 3: Histamine H3 Receptor Antagonist Activity of Propylamine Analogs
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Compound Assay Type pKil pA2 Reference

[3H]-No-
Novel Antagonist 1 methylhistamine 8.68 (pKi) [6]
binding

[3H]-Na-
Novel Antagonist 2 methylhistamine 7.56 (pKi) [6]
binding

] Functional Assay
Novel Antagonist 1 ) 9.20 (pA2) [6]
(mouse brain cortex)

] Functional Assay
Novel Antagonist 2 ) o 6.64 (pA2) [6]
(guinea-pig ileum)

[BH]Na-
Pitolisant methylhistamine 6.09 (Ki, nM) [7]

displacement

[3H]Na-
Compound 3d methylhistamine 2.91 (Ki, nM) [7]

displacement

[3H]No-
Compound 3h methylhistamine 5.51 (Ki, nM) [7]

displacement

Table 4: Anticancer Activity of Propylamine Analogs (Tubulin Polymerization Inhibitors)
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Compound Cell Line IC50 (pM) Reference
Compound 5a
(Cinnamic acyl MCF-7 0.17 (ug/mL) [8]
sulfonamide)
Compound 5a ]
) ) Tubulin
(Cinnamic acyl o 0.88 [8]
) Polymerization
sulfonamide)
Compound 15 ]
) Tubulin
(Alkenyldiarylmethane o 3.7 [9]
) Polymerization
Compound 16 ]
) Tubulin
(Alkenyldiarylmethane o 2.8 [9]
) Polymerization

Signaling Pathways and Mechanisms of Action

The diverse biological effects of propylamine analogs stem from their interaction with key

signaling pathways.

Squalene Synthase Inhibition

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis. Its inhibition

by propylamine analogs leads to a reduction in cholesterol levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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